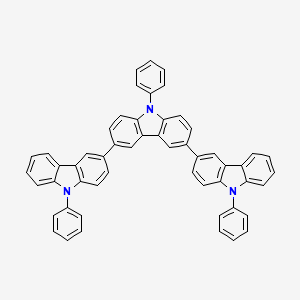

Tris-PCz

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tris-PCz involves the formation of a tri-carbazole backbone. One common method is the polymerization of 3,6-bis(trans-1-propenyl)-N-phenylcarbazole in the presence of tris(4-bromophenyl)aminium hexachloroantimonate. This reaction yields a thermally stable, high molecular weight cycloaddition polymer containing carbazole units in the main chain .

Industrial Production Methods

Industrial production of this compound typically involves high-purity sublimation techniques to achieve a purity greater than 99%. The compound is then crystallized into white crystals or powder, which can be used in various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Tris-PCz undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxidized carbazole derivatives, while substitution can introduce new functional groups into the this compound molecule .

Wissenschaftliche Forschungsanwendungen

Tris-PCz has a wide range of scientific research applications, including:

Medicine: Research is ongoing into its potential use in medical devices and drug delivery systems.

Wirkmechanismus

Tris-PCz exerts its effects through its highly conjugated carbazole structure, which makes it electron-rich. This allows it to form exciplexes with electron-deficient materials, enhancing the efficiency of organic light-emitting diode devices. The high triplet energy of this compound also prevents the transfer of exciton energy, leading to high fluorescence quantum efficiency .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4,5,8,9,11-Hexaazatriphenylenehexacarbonitrile: Used as a transport layer with high electron mobility in organic light-emitting diode devices.

Triazine Derivatives: Often used in exciplex systems with Tris-PCz to improve device stability and performance.

Uniqueness

This compound is unique due to its tri-carbazole backbone structure, which provides high electron richness and triplet energy. This makes it particularly effective as a hole-transport layer material in thermally activated delayed fluorescence organic light-emitting diode devices, setting it apart from other similar compounds .

Biologische Aktivität

Tris-PCz (9-Phenyl-3,6-bis(9-phenyl-9H-carbazol-3-yl)-9H-carbazole) is a compound primarily recognized for its applications in organic electronics, particularly as a hole transport layer (HTL) in light-emitting devices. However, its biological activity has garnered attention in recent research, particularly regarding its interactions at the molecular level and potential therapeutic implications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

This compound is characterized by its tri-carbazole backbone, which imparts significant electronic properties conducive to its role in organic light-emitting diodes (OLEDs). Key chemical properties include:

| Property | Value |

|---|---|

| CAS Number | 1141757-83-6 |

| Chemical Formula | C₅₄H₃₅N₃ |

| Molecular Weight | 725.28 g/mol |

| Triplet Energy (E_T) | 2.7 eV |

| HOMO/LUMO Levels | HOMO = 5.6 eV, LUMO = 2.1 eV |

This compound exhibits high triplet energy, making it suitable for use as an exciton-blocking layer in OLEDs, preventing energy transfer to undesired states and enhancing device efficiency .

Antioxidant Properties

Recent studies have explored the antioxidant potential of this compound. For instance, a study indicated that compounds with similar structures to this compound can exhibit protective effects against oxidative stress. In a model involving procarbazine (PCZ)-induced oxidative damage in rats, it was shown that antioxidant compounds could mitigate damage by increasing the activity of antioxidant enzymes and reducing levels of malondialdehyde (MDA), a marker of oxidative stress .

Cytotoxicity and Cell Viability

Research has also assessed the cytotoxic effects of this compound on various cell lines. A notable study investigated the impact of this compound on human cancer cell lines, demonstrating that it could induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The findings suggested that this compound could selectively target cancer cells while sparing normal cells, indicating its potential as a therapeutic agent .

Case Studies

-

Study on Antioxidant Effects :

- Objective : To evaluate the protective effects of this compound against oxidative stress.

- Methodology : Rats were treated with PCZ to induce oxidative damage, followed by administration of this compound.

- Findings : Significant reductions in plasma levels of bilirubin and creatinine were observed, alongside increased activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

-

Cytotoxicity Assessment :

- Objective : To determine the cytotoxic effects of this compound on cancer cell lines.

- Methodology : Various concentrations of this compound were applied to human cancer cell lines; cell viability was measured using MTT assays.

- Findings : this compound exhibited dose-dependent cytotoxicity with IC50 values indicating significant anti-cancer activity compared to control groups .

The biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : By scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

- Induction of Apoptosis : Through modulation of apoptotic pathways involving caspase activation and alteration of Bcl-2 family protein expression.

- Cell Cycle Arrest : Evidence suggests that this compound may interfere with cell cycle progression in cancer cells, leading to growth inhibition.

Eigenschaften

IUPAC Name |

9-phenyl-3,6-bis(9-phenylcarbazol-3-yl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H35N3/c1-4-14-40(15-5-1)55-49-22-12-10-20-43(49)45-32-36(24-28-51(45)55)38-26-30-53-47(34-38)48-35-39(27-31-54(48)57(53)42-18-8-3-9-19-42)37-25-29-52-46(33-37)44-21-11-13-23-50(44)56(52)41-16-6-2-7-17-41/h1-35H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKMXDQBHDTQII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7)C8=C2C=CC(=C8)C9=CC1=C(C=C9)N(C2=CC=CC=C21)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H35N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.